molecular formula C22H24BrOP B14358351 (1-Ethoxyethyl)(triphenyl)phosphanium bromide CAS No. 95209-71-5

(1-Ethoxyethyl)(triphenyl)phosphanium bromide

Cat. No.: B14358351
CAS No.: 95209-71-5
M. Wt: 415.3 g/mol
InChI Key: DAZDGHUHFCKXJZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethoxyethyl)(triphenyl)phosphanium bromide is an organophosphorus compound that features a triphenylphosphonium group bonded to an ethoxyethyl moiety. This compound is often used in organic synthesis, particularly in the Wittig reaction, which is a key method for forming carbon-carbon double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For example, triphenylphosphine can react with ethyl bromide under controlled conditions to form the desired product . The reaction is usually carried out in a solvent such as acetone, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxyethyl)(triphenyl)phosphanium bromide primarily undergoes substitution reactions. It is a key reagent in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes . This reaction is highly valuable in organic synthesis for constructing carbon-carbon double bonds.

Common Reagents and Conditions: The Wittig reaction involving this compound typically requires a strong base such as butyl lithium to generate the ylide intermediate . The reaction is carried out under anhydrous conditions to prevent the decomposition of the ylide .

Major Products: The major products of the Wittig reaction using this compound are alkenes and triphenylphosphine oxide . The specific alkene formed depends on the aldehyde or ketone used in the reaction.

Comparison with Similar Compounds

Properties

CAS No.

95209-71-5

Molecular Formula

C22H24BrOP

Molecular Weight

415.3 g/mol

IUPAC Name

1-ethoxyethyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C22H24OP.BrH/c1-3-23-19(2)24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

DAZDGHUHFCKXJZ-UHFFFAOYSA-M

Canonical SMILES

CCOC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.